Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

antipsychotic dopamine D2 receptor apomorphine climbing

N-Benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide (designated compound 3h) is a member of the 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamide series developed as potential atypical antipsychotic agents. This series was rationally designed to engage dopamine D2-like and serotonin 5-HT2 receptors, the dual-target mechanism underpinning atypical antipsychotic efficacy.

Molecular Formula C19H22ClN3O
Molecular Weight 343.8 g/mol
Cat. No. B5258243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Molecular FormulaC19H22ClN3O
Molecular Weight343.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C19H22ClN3O/c20-17-7-4-8-18(13-17)23-11-9-22(10-12-23)15-19(24)21-14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,21,24)
InChIKeyUADHEJVCPNHYJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility42.5 [ug/mL]

N-Benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide (3h) — A Defined Arylpiperazine with Quantitative Behavioral Pharmacological Profiling


N-Benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide (designated compound 3h) is a member of the 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamide series developed as potential atypical antipsychotic agents. This series was rationally designed to engage dopamine D2-like and serotonin 5-HT2 receptors, the dual-target mechanism underpinning atypical antipsychotic efficacy [1]. Compound 3h bears a 3-chlorophenyl substituent on the N4-piperazine position, distinguishing it from the unsubstituted (3a), 2-chloro (3g), 2‑methoxy (3b; the series lead), and other analogs. Its preclinical pharmacological signature — including ED50 values in apomorphine-induced climbing, 5‑HTP‑induced head-twitch, and catalepsy models — has been directly compared with those of nine in‑class analogs and the reference drugs clozapine and haloperidol [1].

Why 2-[4-(Aryl Substituted) Piperazin-1-yl]-N-benzylacetamides Cannot Be Interchanged Without Quantitative Verification


Within the 2-[4-(aryl)piperazin-1-yl]‑N‑benzylacetamide chemotype, even a single-atom change in the N4-aryl substituent produces substantial shifts in both pharmacodynamic and biophysical properties. For instance, moving the chlorine atom from the 2‑position (3g) to the 3‑position (3h) alters inhibition of 5‑HTP‑induced head twitches (ED50: 10.5 → 13.2 mg/kg), while replacing chlorine with methoxy at the 2‑position (3b) yields a 2.25‑fold improvement in apomorphine-climbing inhibition [1]. Computed log P values range from 2.53 (3‑methoxy) to 3.22 (3‑chloro), implying different blood–brain barrier partitioning kinetics [1]. Because the pharmacological and pharmacokinetic profiles are not conserved across substituent variations, compounds in this series cannot be interchanged on the basis of scaffold similarity alone; procurement must be guided by the exact substitution pattern and its documented quantitative performance.

N-Benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide — Quantitative Comparator-Based Evidence for Procurement Decisions


Apomorphine-Induced Climbing Inhibition (D2‑Like Antagonism): Compound 3h vs. 2‑Chloro, 2‑Methoxy, and Clozapine

Compound 3h inhibited apomorphine‑induced climbing with an ED50 of 22.5 mg/kg i.p. In the same study, the 2‑chloro analog 3g required a similar dose (22.0 mg/kg), while the 2‑methoxy analog 3b was 2.25‑fold more potent (10.0 mg/kg). Clozapine, the clinical atypical antipsychotic reference, achieved an ED50 of 8.7 mg/kg [1]. Thus, for dopamine‑dependent behavioral readouts, 3h is equipotent to the positional isomer 3g but substantially less potent than the methoxy‑substituted lead 3b and the clinical benchmark.

antipsychotic dopamine D2 receptor apomorphine climbing ED50 in vivo behavioral pharmacology

5‑HTP‑Induced Head‑Twitch Inhibition (5‑HT2‑Like Antagonism): Compound 3h vs. 2‑Chloro, 2‑Methoxy, and Clozapine

For serotonin‑dependent behavioral suppression, 3h (3‑Cl) required an ED50 of 13.2 mg/kg i.p. The 2‑chloro analog 3g was 1.26‑fold more potent (10.5 mg/kg), while the 2‑methoxy lead 3b was 1.76‑fold more potent (7.5 mg/kg). Clozapine remained substantially more efficacious (ED50 = 2.8 mg/kg) [1]. This rank order indicates that the 3‑chloro substituent confers intermediate 5‑HT2‑related activity relative to the 2‑chloro and 2‑methoxy congeners.

serotonin 5-HT2 receptor head-twitch behavior ED50 atypical antipsychotic in vivo pharmacology

Catalepsy Liability: Compound 3h vs. Haloperidol and In‑Class Analogs

Compound 3h induced catalepsy with an ED50 of 43.2 mg/kg i.p., similar to the 2‑chloro analog 3g (44.2 mg/kg) and only marginally higher than the series lead 3b (40.0 mg/kg). By contrast, haloperidol produced catalepsy at a dose as low as 1 mg/kg, and the unsubstituted analog 3a required 35.0 mg/kg [1]. All ten compounds in the series were substantially less cataleptogenic than haloperidol, consistent with an atypical antipsychotic‑like profile. Within the series, 3h sits in the upper quartile of catalepsy ED50 values, indicating a relatively favorable separation between therapeutic behavioral effects and motor side effects.

extrapyramidal side effects catalepsy atypical antipsychotic safety differentiation ED50

Lipophilicity and BBB‑Penetration Potential: Compound 3h vs. Methoxy Analogs

Computationally determined log P for 3h (3‑Cl) is 3.22, identical to the 2‑chloro analog 3g but 0.69 log units higher than the 2‑methoxy lead 3b (log P = 2.53) [1]. Log BB values, which approximate brain partitioning, are 0.37 for 3h versus 0.27 for 3b. Topological polar surface area (TPSA) is constant at 35.58 Ų across all chloro, methyl, and unsubstituted analogs, well within the proposed CNS‑penetration cutoff of 60–90 Ų [1]. These data indicate that 3h possesses a higher intrinsic membrane permeability and a greater predicted brain‑to‑blood concentration ratio than the methoxy‑substituted congeners, while maintaining a TPSA compatible with CNS exposure.

logP blood-brain barrier physicochemical profiling CNS drug design computational chemistry

D2/5‑HT2 Functional Selectivity Window: In‑Vivo Behavioral Discrimination

A behavioral selectivity index can be approximated by the ratio of apomorphine‑climbing ED50 to 5‑HTP head‑twitch ED50. For 3h, this ratio is 1.70 (22.5 ÷ 13.2), compared with 2.10 for 3g (22.0 ÷ 10.5), 1.33 for 3b (10.0 ÷ 7.5), and 3.11 for clozapine (8.7 ÷ 2.8) [1]. A lower ratio indicates more balanced D2/5‑HT2 contributions. 3h occupies a middle ground — more balanced than the 2‑chloro analog 3g but less balanced than the methoxy lead 3b. Additionally, the therapeutic window between catalepsy induction and apomorphine inhibition is 1.92 for 3h (43.2 ÷ 22.5) versus 2.01 for 3g (44.2 ÷ 22.0) and 4.00 for 3b (40.0 ÷ 10.0) [1]. This positions 3h as a compound with a distinct D2/5‑HT2 balance and modest therapeutic window, suitable for mechanistic studies comparing chlorine‑ versus methoxy‑substituted arylpiperazines.

D2/5-HT2 ratio atypical antipsychotic profile behavioral selectivity therapeutic index in vivo pharmacology

High‑Confidence Application Scenarios for N‑Benzyl‑2‑[4‑(3‑chlorophenyl)piperazin‑1‑yl]acetamide Based on Quantitative Evidence


Positional Isomer Comparator in Antipsychotic Lead Optimization

Because 3h (3‑Cl) and 3g (2‑Cl) are pharmacologically distinguishable — 3h exhibits a 19% lower D2/5‑HT2 behavioral ratio and a 26% higher 5‑HTP head‑twitch ED50 — procurement of 3h as a matched‑pair comparator with 3g enables systematic probing of positional halogen effects on dual‑receptor behavioral pharmacology [1]. This is directly relevant for medicinal chemistry campaigns optimizing arylpiperazine‑based antipsychotics where substitution position is a design variable.

Lipophilicity Probe for CNS‑Penetrant Arylpiperazine Design

With a log P of 3.22 and log BB of 0.37, 3h is one of the most lipophilic analogs in the reported series. It serves as a high‑log P reference compound in structure‑brain‑exposure relationship (SBER) studies, contrasting sharply with methoxy analogs such as 3b (log P = 2.53, log BB = 0.27) [1]. This makes 3h useful for pharmacokinetic/pharmacodynamic modeling where increased membrane partitioning is hypothesized to enhance brain‑to‑plasma ratios.

Catalepsy‑Sparing Chlorophenyl Benchmark for Extrapyramidal Side‑Effect Profiling

Compound 3h induces catalepsy only at doses >43‑fold higher than haloperidol (ED50 = 43.2 mg/kg vs. haloperidol‑induced catalepsy at 1 mg/kg), with a therapeutic index (catalepsy/apomorphine ED50) of 1.92 [1]. It can therefore be employed as a chlorophenyl‑substituted benchmark in side‑effect liability screening cascades, alongside the 2‑methoxy lead 3b (TI = 4.00) and the 2‑chloro analog 3g (TI = 2.01), to rank‑order novel candidates by their therapeutic window.

Reference Compound for D2/5‑HT2 Dual‑Mechanism Behavioral Pharmacology Teaching and Method Development

The complete ED50 profile of 3h across three standard preclinical behavioral assays (apomorphine climbing, 5‑HTP head‑twitch, catalepsy) is publicly available from a single, internally controlled study [1]. This makes 3h an ideal reference standard for academic or industrial laboratories establishing or validating in‑vivo behavioral pharmacology protocols for putative antipsychotics, as it provides a quantitatively defined 'mid‑activity' data point against which new compounds can be benchmarked.

Quote Request

Request a Quote for N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.